3-(1,1,2,2,2-Pentafluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,2,2-Pentafluoroethyl)aniline is a fascinating chemical compound with the molecular formula C8H6F5N It is characterized by the presence of a pentafluoroethyl group attached to the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)aniline typically involves the reaction of aniline with pentafluoroethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the iodine atom with the aniline group, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-Pentafluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The pentafluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline compounds.
Scientific Research Applications
3-(1,1,2,2,2-Pentafluoroethyl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2,2,2-Trifluoroethyl)aniline
- 3-(1,1,2,2,2-Tetrafluoroethyl)aniline
- 3-(1,1,2,2,2-Hexafluoroethyl)aniline
Uniqueness
3-(1,1,2,2,2-Pentafluoroethyl)aniline is unique due to the presence of five fluorine atoms in the pentafluoroethyl group. This high degree of fluorination imparts distinctive chemical properties, such as increased lipophilicity and stability, compared to its less fluorinated analogs. These properties make it particularly valuable in applications requiring robust and versatile chemical intermediates.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-2-1-3-6(14)4-5/h1-4H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVXSCTJMFIEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631330 |
Source
|
Record name | 3-(Pentafluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710-74-7 |
Source
|
Record name | 3-(Pentafluoroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.